molecular formula C44H86BaO4 B8643422 Barium didocosanoate CAS No. 2636-16-0

Barium didocosanoate

Cat. No.: B8643422
CAS No.: 2636-16-0
M. Wt: 816.5 g/mol
InChI Key: HKYBCZMGCVOGCR-UHFFFAOYSA-L
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Description

Barium didocosanoate, also known as barium behenate, is the barium salt of docosanoic acid (behenic acid, C22H43O2). Its molecular formula is Ba(C22H43O2)2, with an estimated molar mass of 816.48 g/mol (calculated by substituting calcium in calcium didocosanoate (719.23 g/mol) with barium ). This compound is characterized by its high thermal stability and low solubility in polar solvents, making it suitable for applications in high-temperature lubricants, polymer stabilizers, and specialty coatings .

Properties

CAS No.

2636-16-0

Molecular Formula

C44H86BaO4

Molecular Weight

816.5 g/mol

IUPAC Name

barium(2+);docosanoate

InChI

InChI=1S/2C22H44O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2

InChI Key

HKYBCZMGCVOGCR-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2]

Related CAS

112-85-6 (Parent)

Origin of Product

United States

Comparison with Similar Compounds

Calcium Didocosanoate

  • Molecular Formula : C44H86CaO4
  • Molar Mass : 719.23 g/mol
  • CAS No.: 3578-72-1; EINECS: 222-700-7
  • Properties : Lower thermal stability than barium salts but higher biocompatibility. Widely used in pharmaceuticals (e.g., tablet lubricants) and food additives due to low toxicity .
  • Key Difference: this compound exhibits superior thermal resistance (>300°C) compared to calcium derivatives (~250°C), but its toxicity limits use in consumer products .

2-Hydroxypropane-1,3-Diyl Didocosanoate

  • CAS No.: 71672-81-6
  • Structure: A diester of docosanoic acid and 2-hydroxypropane-1,3-diol.
  • Applications: Acts as a nonionic surfactant or emulsifier in cosmetics. Hydrophobic nature suits it for lipid-based formulations .
  • Key Difference : Unlike ionic barium salts, this ester is neutral, enhancing compatibility with organic matrices but reducing thermal stability .

D-Glucitol 1,6-Didocosanoate

  • CAS No.: 25395-59-9
  • Structure: A sugar alcohol ester with two docosanoate groups.
  • Applications : Used in biodegradable plastics and personal care products for its emulsifying properties.
  • Key Difference: The glucitol backbone introduces hydrophilicity, enabling water-dispersible applications—unlike purely hydrophobic this compound .

2,2-Bis(Hydroxymethyl)Propane-1,3-Diyl Didocosanoate

  • CAS No.: 25354-60-3
  • Structure : A branched diester with enhanced steric hindrance.
  • Applications: Potential use in lubricant additives or polymer plasticizers.
  • Key Difference : Branched structure lowers melting point compared to linear barium salts, improving processability but reducing load-bearing capacity .

Data Table: Comparative Properties

Compound Molecular Formula Molar Mass (g/mol) CAS No. Key Applications Thermal Stability
This compound Ba(C22H43O2)2 816.48 (estimated) Not provided High-temperature lubricants, coatings >300°C
Calcium Didocosanoate C44H86CaO4 719.23 3578-72-1 Pharmaceuticals, food additives ~250°C
2-Hydroxypropane-1,3-Diyl Didocosanoate C49H94O6 803.29 (estimated) 71672-81-6 Cosmetics, surfactants ~200°C
D-Glucitol 1,6-Didocosanoate C50H96O8 849.32 (estimated) 25395-59-9 Biodegradable plastics, emulsifiers ~180°C

Q & A

Q. How should interdisciplinary teams collaborate to assess the nanoscale self-assembly mechanisms of this compound in composite materials?

  • Methodological Approach: Integrate expertise in colloid science, materials characterization, and computational modeling. Combine cryo-TEM for structural imaging with atomic force microscopy (AFM) to map mechanical properties. Use data fusion techniques to correlate experimental and simulation results .

Key Considerations for Advanced Studies

  • Data Contradiction Analysis : Use root-cause analysis (RCA) frameworks to distinguish methodological errors from intrinsic compound variability .
  • Interdisciplinary Collaboration : Establish shared data repositories and standardized metadata templates to ensure cross-disciplinary reproducibility .
  • Ethical Reporting : Disclose all raw data and negative results in supplementary materials to avoid publication bias .

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